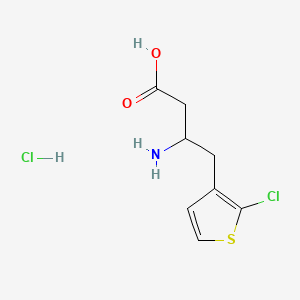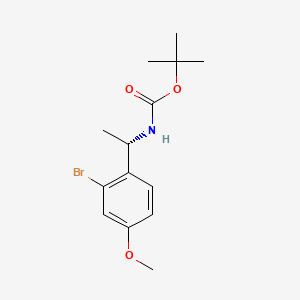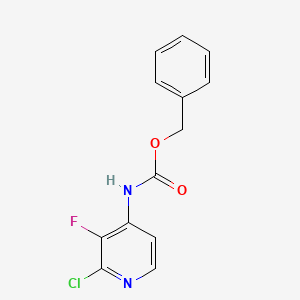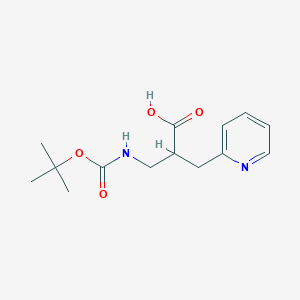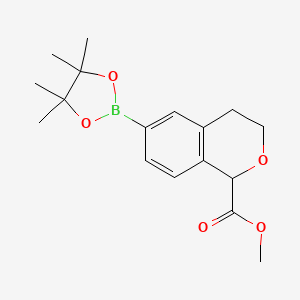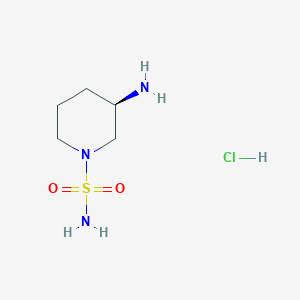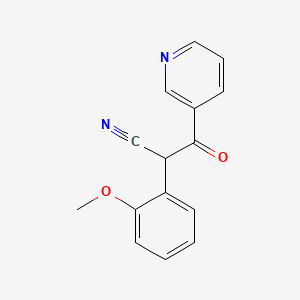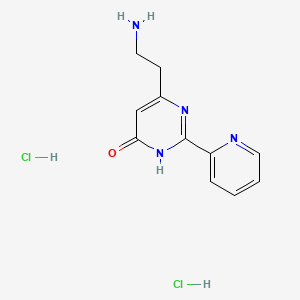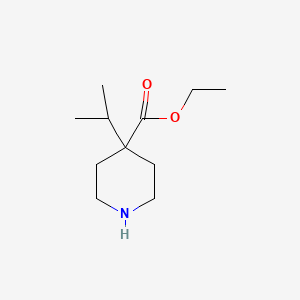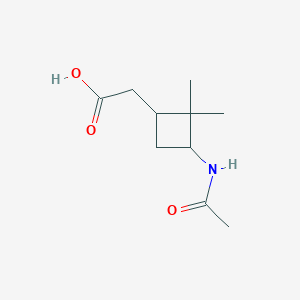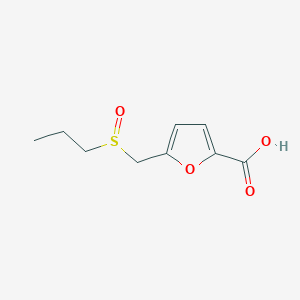
(5-Chloro-2-nitrophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7ClN2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-chlorotoluene to form 5-chloro-2-nitrotoluene, followed by the reduction of the nitro group to an amine. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or catalytic reduction for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and safe production. The hydrochloride salt is then crystallized and purified for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-nitrophenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or catalytic reduction.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form various oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Reduction: The major product is (5-Chloro-2-aminophenyl)methanamine.
Substitution: Depending on the nucleophile, various substituted phenylmethanamines can be formed.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The chlorine atom can also influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-2-pyrazinyl)methanamine hydrochloride
- (2-Chloro-5-nitrophenyl)methanamine hydrochloride
- (2-Chloro-6-nitrophenyl)methanamine hydrochloride
Uniqueness
(5-Chloro-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H8Cl2N2O2 |
|---|---|
Molekulargewicht |
223.05 g/mol |
IUPAC-Name |
(5-chloro-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-1-2-7(10(11)12)5(3-6)4-9;/h1-3H,4,9H2;1H |
InChI-Schlüssel |
HBYKCLUCUBXTHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CN)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
